

Application Notes: Pan-Khib Antibody for Western Blotting

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Compound of Interest

Compound Name: HibK

Cat. No.: B15558881

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Introduction

Lysine 2-hydroxyisobutyrylation (Khib) is a recently identified and evolutionarily conserved post-translational modification (PTM) where a 2-hydroxyisobutyryl group is added to a lysine residue of a protein.[1][2][3] This modification is implicated in the regulation of various cellular processes, including gene transcription, chromatin structure, and metabolic pathways, particularly glycolysis.[1][2] The pan-Khib antibody is a vital tool for detecting 2-hydroxyisobutyrylated proteins, enabling researchers to investigate the role of this PTM in health and disease. These application notes provide detailed protocols and guidelines for the effective use of pan-Khib antibodies in Western blotting.

Data Presentation

Table 1: Recommended Antibody Dilutions

Antibody Type	Application	Recommended Starting Dilution
Mouse Monoclonal	Western Blot	1:500 - 1:1000
Rabbit Polyclonal	Western Blot	1:500 - 1:2000

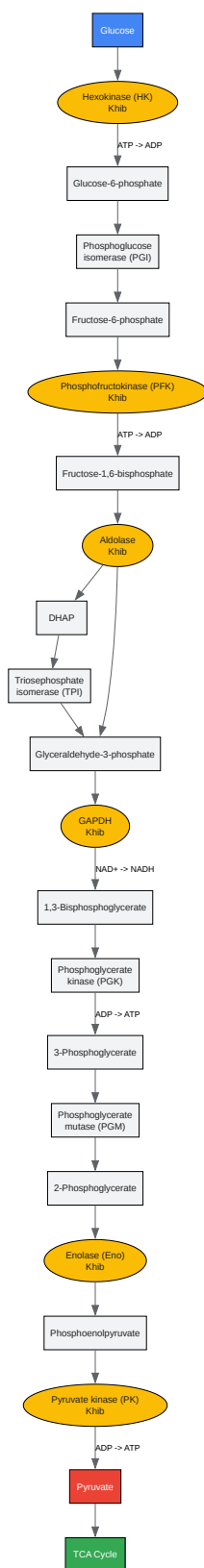
Note: Optimal dilutions should be determined experimentally for each specific antibody and experimental setup.

Table 2: Protein Loading Amounts for Western Blotting

Sample Type	Recommended Protein Loading Range (per lane)	Notes
Cell Lysate	10 - 50 µg ^[4] ^[5]	The optimal amount depends on the expression level of the target protein(s).
Tissue Lysate	20 - 100 µg	Higher amounts may be needed for tissues with lower overall protein Khib levels.
Purified/Enriched Protein	10 - 100 ng ^[4]	Lower amounts are sufficient for enriched or purified protein samples.

Signaling Pathway

Lysine 2-hydroxyisobutyrylation plays a significant role in regulating metabolic pathways, most notably glycolysis. Several key glycolytic enzymes are targets of Khib modification, which can influence their activity and consequently, the overall glycolytic flux. The following diagram illustrates the points of regulation by Khib within the glycolytic pathway.



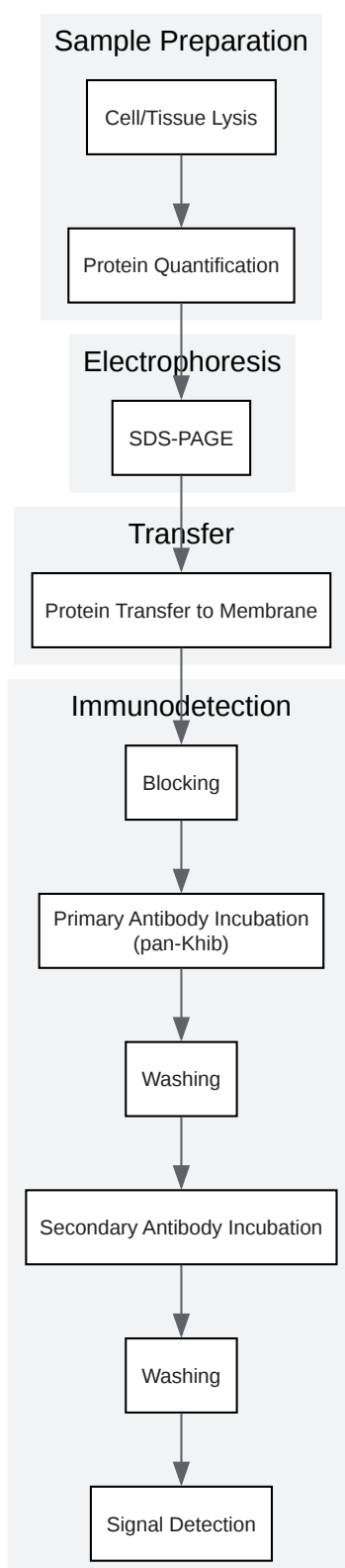
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Caption: Khib modification sites on key enzymes in the glycolytic pathway.

Experimental Protocols

Western Blotting Workflow

The following diagram outlines the general workflow for a Western blotting experiment using a pan-Khib antibody.



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Caption: General workflow for Western blotting with a pan-Khib antibody.

Detailed Western Blotting Protocol

This protocol provides a comprehensive procedure for detecting 2-hydroxyisobutyrylated proteins in cell or tissue lysates.

1. Sample Preparation (Lysis)

- For Adherent Cells:
 - Wash cells twice with ice-cold PBS.
 - Add ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to the plate (1 mL per 10^7 cells).
 - Scrape cells and transfer the lysate to a microcentrifuge tube.
 - Incubate on ice for 30 minutes with occasional vortexing.
 - Centrifuge at 14,000 x g for 15 minutes at 4°C.
 - Transfer the supernatant to a new tube.
- For Suspension Cells:
 - Pellet cells by centrifugation.
 - Wash the cell pellet twice with ice-cold PBS.
 - Resuspend the pellet in ice-cold lysis buffer.
 - Proceed as with adherent cells from step 4.
- For Tissues:
 - Homogenize the tissue in ice-cold lysis buffer using a homogenizer.
 - Proceed as with adherent cells from step 4.

2. Protein Quantification

- Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA or Bradford assay).
- Normalize the protein concentration of all samples with lysis buffer.

3. SDS-PAGE

- Mix the desired amount of protein (10-50 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
- Load samples onto a polyacrylamide gel. The gel percentage will depend on the molecular weight of the proteins of interest.
- Run the gel according to the manufacturer's instructions (e.g., 1-2 hours at 100 V).[4]

4. Protein Transfer

- Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
- The transfer can be performed using a wet, semi-dry, or dry transfer system. Follow the manufacturer's protocol for the specific system. A common condition for wet transfer is 100V for 1 hour.[4]

5. Immunodetection

- Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation.
- Primary Antibody Incubation: Incubate the membrane with the pan-Khib primary antibody at the recommended dilution (see Table 1) in blocking buffer overnight at 4°C with gentle agitation.[4][6]
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]
- Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature with gentle agitation. A common dilution is 1:5,000.[7]

- Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

6. Signal Detection

- Prepare the chemiluminescent substrate according to the manufacturer's instructions.
- Incubate the membrane with the substrate for the recommended time (typically 1-5 minutes).
- Capture the chemiluminescent signal using an imaging system or X-ray film.

Buffer Recipes

- RIPA Lysis Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS.[4][8] Add protease and phosphatase inhibitors immediately before use.
- 10X Tris-Buffered Saline (TBS): 24 g Tris base, 88 g NaCl, dissolve in 900 mL distilled water. Adjust pH to 7.6 with HCl. Add distilled water to a final volume of 1 L.[8]
- TBST (Wash Buffer): 1X TBS with 0.1% Tween 20.
- Blocking Buffer: 5% w/v non-fat dry milk or BSA in TBST.
- 1X SDS-PAGE Running Buffer: 25 mM Tris base, 192 mM glycine, 0.1% SDS. Adjust to pH 8.3.[4]
- 1X Transfer Buffer (Wet): 25 mM Tris base, 192 mM glycine, 20% methanol. Adjust to pH 8.3.[4]

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